molecular formula C19H12O B14701846 Biphenylen-2-yl(phenyl)methanone CAS No. 24926-91-8

Biphenylen-2-yl(phenyl)methanone

Cat. No.: B14701846
CAS No.: 24926-91-8
M. Wt: 256.3 g/mol
InChI Key: RYNPMXOBPRZKPL-UHFFFAOYSA-N
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Description

Biphenylen-2-yl(phenyl)methanone is an organic compound with the molecular formula C19H12O It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenylen-2-yl(phenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a non-polar solvent like dichloromethane at low temperatures to ensure high yield and purity .

Another method involves the use of Grignard reagents. In this approach, phenylmagnesium bromide reacts with biphenyl-2-carboxaldehyde to form the desired ketone. This reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of biphenyl-2-boronic acid with benzoyl chloride in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically conducted in an aqueous-organic solvent mixture at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Biphenylen-2-yl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biphenylen-2-yl(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of biphenylen-2-yl(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which allows for versatile chemical modifications and a broad range of applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

24926-91-8

Molecular Formula

C19H12O

Molecular Weight

256.3 g/mol

IUPAC Name

biphenylen-2-yl(phenyl)methanone

InChI

InChI=1S/C19H12O/c20-19(13-6-2-1-3-7-13)14-10-11-17-15-8-4-5-9-16(15)18(17)12-14/h1-12H

InChI Key

RYNPMXOBPRZKPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C43

Origin of Product

United States

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